molecular formula C7H8N2O2 B1200077 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione CAS No. 5466-00-2

6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B1200077
CAS No.: 5466-00-2
M. Wt: 152.15 g/mol
InChI Key: UPLURGSDLNKCSU-UHFFFAOYSA-N
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Description

6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyrimidine ring

Mechanism of Action

Target of Action

The primary targets of the compound 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione are currently unknown. This compound is a structural fragment of certain alkaloids , which are known to interact with a variety of biological targets.

Mode of Action

Given its structural similarity to certain alkaloids , it may interact with biological targets in a similar manner Alkaloids often act by binding to receptors or enzymes, altering their function.

Biochemical Pathways

Alkaloids, to which this compound is structurally related, are known to affect a wide range of biochemical pathways, including signal transduction, enzyme activity, and ion channel function

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a structural fragment of certain alkaloids , it may share some of their biological activities. Alkaloids are known for their diverse effects, which can range from analgesic to anti-inflammatory to neurotoxic effects, depending on the specific compound and its targets.

Biochemical Analysis

Biochemical Properties

6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thus affecting the production of inflammatory mediators . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can influence various biochemical pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, it has been shown to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . In normal cells, it can modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This compound also interacts with DNA and RNA, affecting gene expression by modulating transcription and translation processes . Additionally, it can influence the activity of transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have biological effects, which need to be considered in long-term studies.

Preparation Methods

The synthesis of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between cyclopentanone derivatives and urea or thiourea under acidic or basic conditions. The reaction typically requires heating and may involve catalysts such as Lewis acids or bases to facilitate the formation of the fused ring system.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms in the molecule.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and advanced materials.

Comparison with Similar Compounds

6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can be compared with other similar compounds, such as:

    Cyclopenta[b]pyridine derivatives: These compounds also feature a fused ring system and exhibit a wide range of biological activities.

    Cyclopenta[b]pyrimidine derivatives: Similar in structure, these compounds are studied for their potential medicinal applications.

    Cyclopenta[b]thieno derivatives: These compounds have a sulfur atom in the ring system and are investigated for their unique chemical properties.

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLURGSDLNKCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282454
Record name 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5466-00-2
Record name 5466-00-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

A solution of ethyl 2-oxocyclopentanecarboxylate (15.6 g, 0.10 mol), urea (9.0 g 0.15 mol) and hydrochloric acid (37%, aqueous, 5 mL) in EtOH (100 mL) was heated to 80° C. for 24 h. The mixture was cooled to rt and the precipitate was collected by filtration and dried to afford 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (11.1 g, 73%) as a white solid.
Quantity
15.6 g
Type
reactant
Reaction Step One
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Quantity
9 g
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5 mL
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reactant
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Quantity
100 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Similarly, compounds of this invention can be prepared as illustrated by the exemplary reaction in Scheme 3. Reaction of cyclopentanone with diethyl carbonate in THF in the presence of NaH produced ethyl 2-oxocyclopentanecarboxylate. Reaction of ethyl 2-oxocyclopentanecarboxy late with urea at 175-185° C. produced 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Reaction of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione with hexamethyldisilazane (HMDS) in toluene in the presence of concentrated sulfuric acid, produced the intermediate 2,4-di(trimethylsilyloxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Reaction of 2,4-di(trimethylsilyloxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine with methyl 3-(bromomethyl)benzoate in DMF, followed by treatment with 1,4-dioxane and methanol, produced 1-(3-methoxycarbonylbenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Treatment of the ester with NaOH in water-methanol produced 1-(3-carboxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Coupling of the acid with a substituted amine, such as 1-(pyrimidin-2-yl)piperazine, in the presence of coupling agents, such as HATU and DIPEA in DMF, produced the targeted compound 1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)benzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main structural modification explored in the research on 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione derivatives, and what is its significance?

A1: The research focuses on synthesizing new 7-thio derivatives of this compound. [] This modification involves replacing a hydrogen atom at the 7-position of the core structure with a sulfur atom, which then allows for the introduction of various alkyl substituents. This is significant because it allows for the exploration of structure-activity relationships (SAR). By systematically changing the alkyl substituents on the sulfur atom, researchers can investigate how the structure of these derivatives influences their antioxidant activity.

Q2: What model was used to evaluate the antioxidant activity of the synthesized compounds?

A3: The researchers utilized an in vitro model of Fe2+-dependent oxidation of adrenaline to assess the antioxidant activity of the 7-thio derivatives. [] This model is commonly used to evaluate the ability of compounds to scavenge free radicals generated by the reaction of ferrous ions with adrenaline. By measuring the inhibition of adrenaline oxidation, the researchers could quantify the antioxidant capacity of the synthesized compounds.

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